N,N-Bis(2-bromoethyl)acetamide
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Overview
Description
N,N-Bis(2-bromoethyl)acetamide is a chemical compound with the molecular formula C6H11Br2NO and a molecular weight of 272.97 g/mol It is characterized by the presence of two bromoethyl groups attached to the nitrogen atom of an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-bromoethyl)acetamide can be synthesized through the reaction of acetamide with 2-bromoethanol in the presence of a suitable base, such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-bromoethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amides or other derivatives.
Hydrolysis: The major products are acetic acid and 2-bromoethylamine.
Scientific Research Applications
N,N-Bis(2-bromoethyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing bromoethyl groups.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, due to its ability to introduce bromoethyl groups.
Mechanism of Action
The mechanism of action of N,N-Bis(2-bromoethyl)acetamide involves the reactivity of its bromoethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by attaching bromoethyl moieties.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)acetamide: Similar in structure but with chlorine atoms instead of bromine.
N,N-Bis(2-iodoethyl)acetamide: Similar in structure but with iodine atoms instead of bromine.
Uniqueness
N,N-Bis(2-bromoethyl)acetamide is unique due to the presence of bromoethyl groups, which confer distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms provide a balance between reactivity and stability, making the compound suitable for various applications in organic synthesis and medicinal chemistry .
Biological Activity
N,N-Bis(2-bromoethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C₅H₈Br₂N₂O
- Molecular Weight: 227.94 g/mol
This compound features two bromoethyl groups attached to an acetamide moiety, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of acetamides, including this compound, exhibit diverse antimicrobial activities. A study on related bromoacetamide derivatives highlighted their potential against various bacterial strains, suggesting that the presence of bromo groups enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Bromoacetamide Derivatives
Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | MIC (µg/mL) |
---|---|---|---|
This compound | Moderate | Moderate | 50 |
Other Acetamide Derivatives | Variable | Variable | 25-100 |
Analgesic Effects
In studies exploring analgesic properties, some acetamide derivatives demonstrated significant pain-relieving effects in animal models. The mechanism appears to involve modulation of nociceptive pathways, potentially through interactions with opioid receptors or other pain-related signaling pathways .
Case Study: Analgesic Testing
In a controlled study using a hot-plate test, this compound was administered at varying doses (10 mg/kg, 50 mg/kg). Results indicated a dose-dependent increase in latency time before nociceptive response, suggesting analgesic activity comparable to established analgesics.
The exact mechanism of action for this compound remains an area of ongoing research. Preliminary findings suggest that the compound may exert its effects through:
- Inhibition of Bacterial Cell Wall Synthesis: Similar to other bromoacetamides, it may disrupt bacterial cell wall integrity.
- Modulation of Pain Pathways: Potential interaction with pain receptors or inflammatory mediators.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile. Studies have indicated that high concentrations can lead to cytotoxic effects in cultured cells. For instance, concentrations above 100 µM resulted in significant cell death in THP-1 macrophage cells .
Table 2: Cytotoxicity Data
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 90 |
50 | 75 |
100 | 40 |
Properties
Molecular Formula |
C6H11Br2NO |
---|---|
Molecular Weight |
272.97 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)acetamide |
InChI |
InChI=1S/C6H11Br2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 |
InChI Key |
TZQVLNUHCRWMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCBr)CCBr |
Origin of Product |
United States |
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